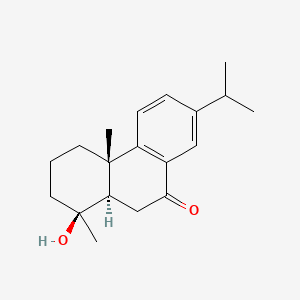

19-Nor-4-hydroxyabieta-8,11,13-trien-7-one

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- Baker, Knox, and Rogers (1991) described the synthesis of phenanthrenone precursors, including compounds structurally similar to the query compound, which are used in the structural study of cardiotonic steroids and Erythrophleum alkaloids (Baker, Knox, & Rogers, 1991).

Photochemistry Studies :

- Hardikar, Warren, and Thamattoor (2015) investigated the photochemical behavior of a compound structurally related to the query compound, revealing insights into its reactivity under light exposure (Hardikar, Warren, & Thamattoor, 2015).

Antimicrobial Activities :

- Zhao et al. (2018) isolated new phenanthrenes from Juncus effusus, similar in structure to the query compound, and evaluated their antifungal and antibacterial activities (Zhao et al., 2018).

Chemical Synthesis and Modifications :

- Various researchers have worked on the synthesis of phenanthrene derivatives, exploring different chemical modifications and their effects. This includes the work of Nicolaides, Varella, and Awad (1993) on synthesizing phenanthro[9,10-d]oxazoles from related compounds (Nicolaides, Varella, & Awad, 1993).

Pharmacological and Biological Evaluation :

- Bús et al. (2020) focused on the synthesis of phenanthrene derivatives for their potential pharmacological activities, particularly examining their antiproliferative activities on human cancer cell lines (Bús et al., 2020).

Materials Science Applications :

- Liu et al. (2017) synthesized rosin derivatives structurally related to the query compound for use in enhancing the properties of soybean-oil based thermosets, demonstrating the compound's potential in material sciences (Liu et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of the compound “19-Nor-4-hydroxyabieta-8,11,13-trien-7-one” are intricate cellular signaling cascades implicated in carcinogenesis . These targets play a crucial role in the regulation of cell growth and differentiation.

Mode of Action

The compound operates by selectively manipulating these cellular signaling cascades . This selective manipulation results in changes to the normal functioning of these pathways, which can lead to the inhibition of carcinogenesis.

Biochemical Pathways

The affected biochemical pathways are those involved in cell growth and differentiation. The compound’s action on these pathways can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis .

Pharmacokinetics

It is known that the compound is extracted from the heartwood of pinus yunnanensis , suggesting that it may be lipophilic and could have good absorption and distribution characteristics

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are primarily due to the compound’s interaction with cellular signaling cascades involved in carcinogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the compound’s stability may be affected by storage conditions . It is recommended to store the compound at -20°C for long-term use The compound’s efficacy may also be influenced by factors such as the presence of other compounds, pH, and temperature

Propriétés

IUPAC Name |

(1S,4aS,10aR)-1-hydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-12(2)13-6-7-15-14(10-13)16(20)11-17-18(15,3)8-5-9-19(17,4)21/h6-7,10,12,17,21H,5,8-9,11H2,1-4H3/t17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQFIYQNKVSVGM-QRVBRYPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)

![5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B565378.png)

![(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B565385.png)

![D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-](/img/structure/B565386.png)

![N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide](/img/structure/B565393.png)